Butyl 2-furoate
Overview
Description
Butyl 2-furoate, also known as butyl furan-2-carboxylate, is a chemical compound with the molecular formula C9H12O3 . It is an ester of 2-furoic acid . It is a pale yellow oily liquid .
Synthesis Analysis
Butyl 2-furoate can be synthesized through various methods . One method involves the oxidative esterification of furfural with alcohol as both reactant and solvent . The reaction conditions include the use of triethylamine in dichloromethane at 0 - 20°C .Molecular Structure Analysis
The molecular weight of Butyl 2-furoate is 168.19 g/mol . It has a monoisotopic mass of 168.078644 Da .Chemical Reactions Analysis
Butyl 2-furoate can undergo various chemical reactions. For instance, it can be used in the synthesis of alkyl furoates, which have been found to have strong antifouling activity .Physical And Chemical Properties Analysis
Butyl 2-furoate is a pale yellow oily liquid . It has a specific gravity of 1.05200 to 1.05800 at 25.00 °C . Its boiling point ranges from 83.00 to 84.00 °C at 1.00 mm Hg, and 233.00 °C at 760.00 mm Hg . It has a vapor pressure of 0.061000 mmHg at 25.00 °C . It is soluble in alcohol and slightly soluble in water (534.2 mg/L at 25 °C) .Scientific Research Applications
Biodegradable Surfactants from Alginates :
- Renault et al. (2021) explored the conversion of oligo-alginates or alginate to butyl 5-(dibutoxymethyl)-2-furoate, followed by introducing fatty alkyl chains to create novel anionic furanic surfactants. These surfactants exhibited low surface tensions and foaming properties, along with biodegradability and non-ecotoxicity, making them promising for environmentally friendly applications (Renault et al., 2021).
Synthesis of Cellulose Furoates :
- Köhler and Heinze (2007) investigated the synthesis of cellulose furoates using 1-N-butyl-3-methylimidazolium chloride, demonstrating that cellulose furoates with varying degrees of substitution could be efficiently produced under mild conditions. This process has significance in the modification of cellulose for various applications (Köhler & Heinze, 2007).
Esterification in Biomass Valorization :
- Escobar et al. (2015) described the use of tungstophosphoric acid/zirconia composites as catalysts for the clean esterification of 2-furoic acid to produce n-butyl-2-furoate. This approach highlights the potential of butyl 2-furoate in the valorization of biomass derivatives for use in the flavoring, fragrance, and pharmaceutical industries (Escobar et al., 2015).
Production of Biofuels and Polymers :
- Dutta et al. (2015) focused on producing acid chloride derivatives of furan-2-carboxylic acid, which are key intermediates for creating furoate ester biofuels and polymers. This research underscores the importance of butyl 2-furoate in developing sustainable energy sources and materials (Dutta, Wu, & Mascal, 2015).
Microwave-Accelerated Synthesis for Perfumery :
- Li Hong-ying (2012) explored the microwave-accelerated synthesis of butyl furoate, a compound used in perfumery, demonstrating a high conversion rate and efficient production process (Li Hong-ying, 2012).
Catalytic Production of Bio-Based Polyester Monomer :
- Zhang et al. (2015) discussed the catalytic production of 2,5-furandicarboxylic acid (FDCA) from lignocellulosic biomass, highlighting the role of butyl 2-furoate as a precursor in synthesizing bio-based polyesters. This is crucial for developing alternatives to petroleum-based polymers (Zhang et al., 2015).
Future Directions
Research on Butyl 2-furoate and similar compounds is ongoing. For instance, alkyl furoates, including butyl 2-furoate, are being studied for their potential as antifouling agents in marine protective coatings . Additionally, furanoate-based polyesters, which include butyl 2-furoate, are being explored for use in the preparation of nanocomposites .
properties
IUPAC Name |
butyl furan-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O3/c1-2-3-6-12-9(10)8-5-4-7-11-8/h4-5,7H,2-3,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAMQYEWNNPDBLM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CC=CO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30207025 | |
Record name | Butyl 2-furoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30207025 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Butyl 2-furoate | |
CAS RN |
583-33-5 | |
Record name | Butyl 2-furancarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=583-33-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Butyl 2-furoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000583335 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Butyl furoate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5602 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Butyl 2-furoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30207025 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Furancarboxylic acid, butyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BUTYL 2-FUROATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1F9715415C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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